molecular formula C23H18BrNO5 B4985499 5-({4-[(E)-2-(3-bromophenyl)-2-cyanoethenyl]-2-ethoxyphenoxy}methyl)furan-2-carboxylic acid

5-({4-[(E)-2-(3-bromophenyl)-2-cyanoethenyl]-2-ethoxyphenoxy}methyl)furan-2-carboxylic acid

Cat. No.: B4985499
M. Wt: 468.3 g/mol
InChI Key: CLPXSCYMIYGKOJ-YVLHZVERSA-N
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Description

5-({4-[(E)-2-(3-bromophenyl)-2-cyanoethenyl]-2-ethoxyphenoxy}methyl)furan-2-carboxylic acid: is a complex organic compound characterized by its unique structure, which includes a furan ring, a carboxylic acid group, and a bromophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-({4-[(E)-2-(3-bromophenyl)-2-cyanoethenyl]-2-ethoxyphenoxy}methyl)furan-2-carboxylic acid typically involves multiple steps:

    Formation of the Bromophenyl Intermediate: The initial step involves the bromination of a phenyl ring to introduce the bromine atom at the desired position.

    Cyanoethenylation: The bromophenyl intermediate undergoes a reaction with a cyanoethenyl group to form the (E)-2-(3-bromophenyl)-2-cyanoethenyl moiety.

    Coupling with Furan-2-carboxylic Acid: The final step is the coupling of the ethoxyphenyl intermediate with furan-2-carboxylic acid under appropriate conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring and the ethoxy group.

    Reduction: Reduction reactions can target the cyano group, converting it to an amine.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are often employed.

Major Products

    Oxidation: Products may include furan-2,5-dicarboxylic acid derivatives.

    Reduction: Amino derivatives of the original compound.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions due to its unique structure.

    Materials Science: It can be incorporated into polymers to enhance their properties.

Biology and Medicine

    Drug Development:

    Biological Probes: Used in research to study biological pathways and interactions.

Industry

    Chemical Synthesis: Utilized as an intermediate in the synthesis of more complex molecules.

    Material Enhancement: Added to materials to improve their chemical and physical properties.

Mechanism of Action

The mechanism by which 5-({4-[(E)-2-(3-bromophenyl)-2-cyanoethenyl]-2-ethoxyphenoxy}methyl)furan-2-carboxylic acid exerts its effects involves interactions with specific molecular targets. The bromophenyl and cyano groups can interact with enzymes and receptors, modulating their activity. The furan ring and carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(E)-2-(3-bromophenyl)-2-cyanoethenyl]-2-ethoxyphenol
  • 5-({4-[(E)-2-(3-chlorophenyl)-2-cyanoethenyl]-2-ethoxyphenoxy}methyl)furan-2-carboxylic acid
  • 5-({4-[(E)-2-(3-bromophenyl)-2-cyanoethenyl]-2-methoxyphenoxy}methyl)furan-2-carboxylic acid

Uniqueness

The unique combination of the furan ring, bromophenyl group, and cyanoethenyl moiety in 5-({4-[(E)-2-(3-bromophenyl)-2-cyanoethenyl]-2-ethoxyphenoxy}methyl)furan-2-carboxylic acid distinguishes it from similar compounds. This structure imparts specific chemical reactivity and biological activity, making it valuable for targeted applications in research and industry.

Properties

IUPAC Name

5-[[4-[(E)-2-(3-bromophenyl)-2-cyanoethenyl]-2-ethoxyphenoxy]methyl]furan-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18BrNO5/c1-2-28-22-11-15(10-17(13-25)16-4-3-5-18(24)12-16)6-8-20(22)29-14-19-7-9-21(30-19)23(26)27/h3-12H,2,14H2,1H3,(H,26,27)/b17-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLPXSCYMIYGKOJ-YVLHZVERSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C=C(C#N)C2=CC(=CC=C2)Br)OCC3=CC=C(O3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=C(C=CC(=C1)/C=C(/C#N)\C2=CC(=CC=C2)Br)OCC3=CC=C(O3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18BrNO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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